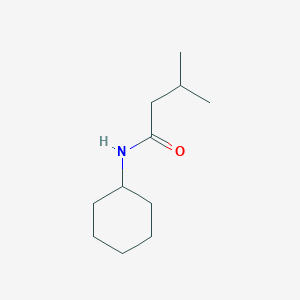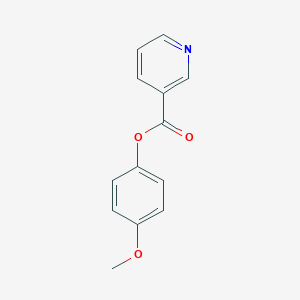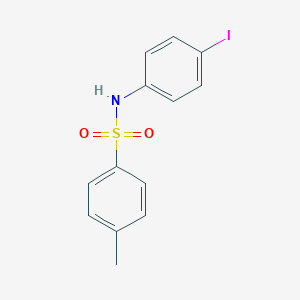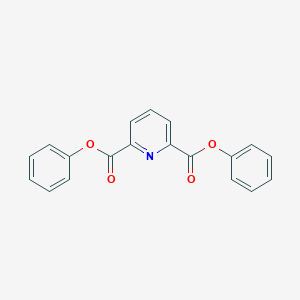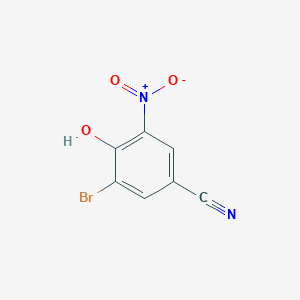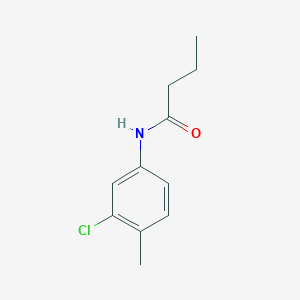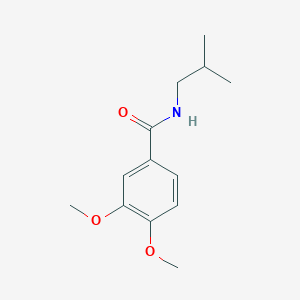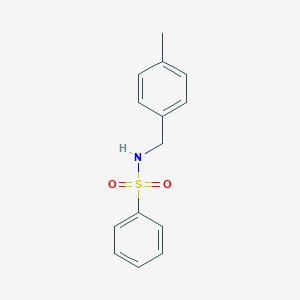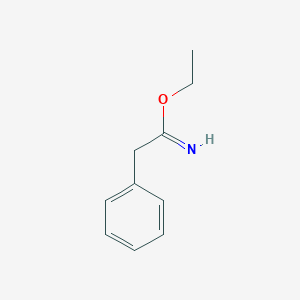
2-Phenyl-acetimidic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-acetimidic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug development. This compound is also known as ethyl 2-phenylacetimidate or ethyl 2-phenylacetamidate.
Scientific Research Applications
2-Phenyl-acetimidic acid ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial and antitumor activities. This compound has also been investigated for its potential use as a precursor in the synthesis of various pharmaceuticals, including antibiotics, antiviral drugs, and anticancer agents.
Mechanism Of Action
The mechanism of action of 2-Phenyl-acetimidic acid ethyl ester is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by disrupting their metabolic pathways. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-Phenyl-acetimidic acid ethyl ester has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This compound has also been shown to exhibit significant antitumor activity against various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Phenyl-acetimidic acid ethyl ester in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety procedures when working with it in the lab.
Future Directions
There are several future directions for the study of 2-Phenyl-acetimidic acid ethyl ester. One potential direction is the investigation of its potential use as a precursor in the synthesis of novel pharmaceuticals. Another potential direction is the study of its mechanism of action, including its interactions with various metabolic pathways. Additionally, further research is needed to determine the potential toxicity of this compound and to develop proper safety protocols for its use in lab experiments.
In conclusion, 2-Phenyl-acetimidic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. Its synthesis method is relatively simple, and it has been shown to exhibit significant antimicrobial and antitumor activities. However, further research is needed to fully understand its mechanism of action and to develop proper safety protocols for its use in lab experiments.
Synthesis Methods
The synthesis of 2-Phenyl-acetimidic acid ethyl ester involves the reaction of ethyl chloroacetate with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of ethyl 2-phenylacetate, which is then treated with hydroxylamine hydrochloride to obtain 2-Phenyl-acetimidic acid ethyl ester. The overall yield of this synthesis method is approximately 70%.
properties
CAS RN |
4971-77-1 |
|---|---|
Product Name |
2-Phenyl-acetimidic acid ethyl ester |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
ethyl 2-phenylethanimidate |
InChI |
InChI=1S/C10H13NO/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChI Key |
WOSCONIPQYKXMP-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=N)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



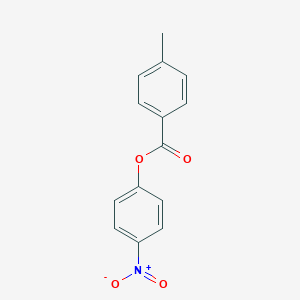
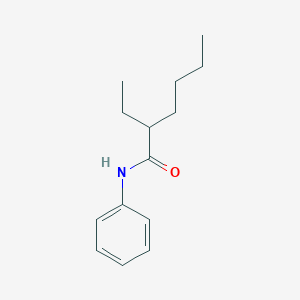
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)

